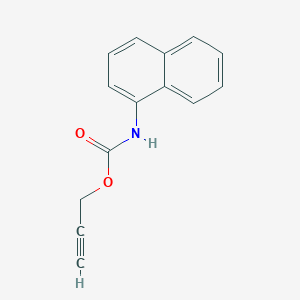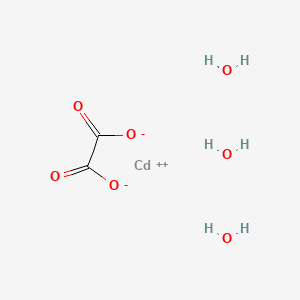
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine is a chiral aziridine compound characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and two phenyl groups. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method is the reaction of (2S,3S)-2,3-diphenylaziridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of aziridine synthesis can be applied. Large-scale production would likely involve optimized reaction conditions, continuous flow processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine can undergo various chemical reactions, including:
Nucleophilic substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: The major products are ring-opened compounds with the nucleophile attached to the former aziridine carbon.
Oxidation: Sulfoxides or sulfones are the primary products.
Reduction: The major products are sulfinyl or thiol derivatives.
Scientific Research Applications
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It can be used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophilic sites on proteins and enzymes, leading to covalent modifications. These interactions can alter the function of the target molecules, making the compound useful in biochemical studies and drug development.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-diphenylaziridine: Lacks the sulfonyl group, making it less reactive.
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-dimethylaziridine: Contains methyl groups instead of phenyl groups, affecting its steric and electronic properties.
Uniqueness
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine is unique due to the presence of both the sulfonyl group and the phenyl groups, which confer high reactivity and specific steric and electronic characteristics. These features make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
CAS No. |
17879-99-1 |
|---|---|
Molecular Formula |
C21H19NO2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,20-21H,1H3/t20-,21-/m0/s1 |
InChI Key |
GAZMCGHPHRQBPT-SFTDATJTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



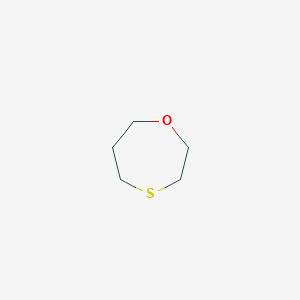
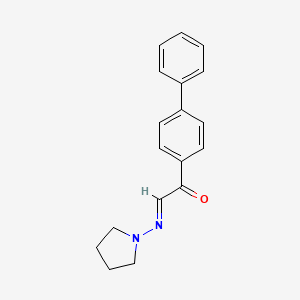
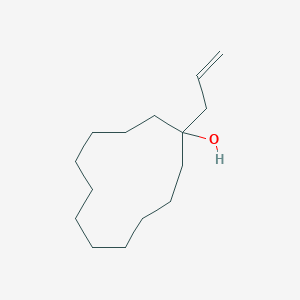

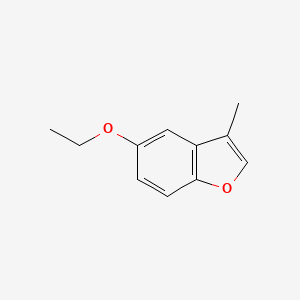
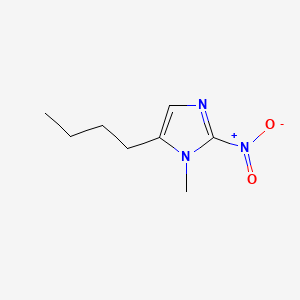

pentasilolane](/img/structure/B14698059.png)
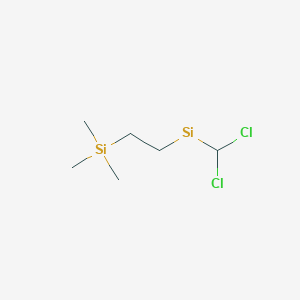
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)

